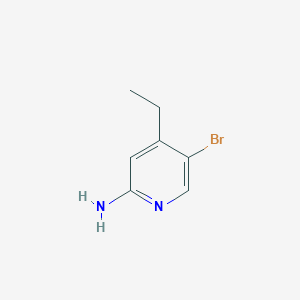
(2-Bromo-5-nitrophenyl)hydrazine hydrochloride
Overview
Description
“(2-Bromo-5-nitrophenyl)hydrazine hydrochloride” is an organic compound with the molecular formula C6H7BrClN3O2 . It is a powder in physical form . The compound has a molecular weight of 268.5 . The IUPAC name for this compound is (2-bromo-5-nitrophenyl)hydrazine; hydrochloride .
Molecular Structure Analysis
The InChI code for “(2-Bromo-5-nitrophenyl)hydrazine hydrochloride” is 1S/C6H6BrN3O2.ClH/c7-5-2-1-4 (10 (11)12)3-6 (5)9-8;/h1-3,9H,8H2;1H . The SMILES representation is C1=CC (=C (C=C1 [N+] (=O) [O-])NN)Br.Cl .Physical And Chemical Properties Analysis
The compound is a powder in physical form . The storage temperature is +4 °C . The melting point, boiling point, and density are not specified in the search results .Scientific Research Applications
Chemical Reactions and Derivatives
- (2-Bromo-5-nitrophenyl)hydrazine hydrochloride has been studied for its role in various chemical reactions. For instance, the compound has been investigated for its reactivity with different nucleophiles, leading to the formation of a variety of derivatives. These derivatives have diverse applications, including their use as reagents in chemical synthesis (Potkin, Petkevich, & Kurman, 2007).
Synthesis and Structural Studies
- The compound has been utilized in the synthesis of complex chemical structures. For instance, it's involved in the hydrothermal synthesis of dinuclear Zn(II) complexes, which are then analyzed for their crystal structures and fluorescence properties. This showcases its utility in advanced material science and molecular architecture (Ji Chang–you, 2012).
Formation of Heterocyclic Systems
- Research has shown that (2-Bromo-5-nitrophenyl)hydrazine hydrochloride is instrumental in the formation of heterocyclic systems. These systems have significant implications in the field of organic chemistry and pharmaceutical research (Sunder & Peet, 1979).
Applications in Fluorescent Probing
- The compound has been used in the development of fluorescent probes, which are crucial in biological and environmental studies. These probes help in the detection and analysis of various chemical substances in complex biological and environmental matrices (Zhu et al., 2019).
Bioactive Compound Synthesis
- The synthesis and structural analysis of bioactive compounds, such as bropirimine, have been explored using (2-Bromo-5-nitrophenyl)hydrazine hydrochloride. This highlights its role in the development of new pharmaceutical agents and understanding their molecular structure (Stevens, Baig, Gate, & Wheelhouse, 1995).
Antimicrobial Activity
- Schiff bases containing (2-Bromo-5-nitrophenyl)hydrazine hydrochloride have been synthesized and evaluated for their antimicrobial activities. This application is critical in the development of new antimicrobial agents, particularly in addressing drug resistance (Bharti, Nath, Tilak, & Singh, 2010).
properties
IUPAC Name |
(2-bromo-5-nitrophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2.ClH/c7-5-2-1-4(10(11)12)3-6(5)9-8;/h1-3,9H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPIJZVJLOUYAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-nitrophenyl)hydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromothieno[2,3-D]pyrimidin-4-amine](/img/structure/B1374291.png)






![3-Bromopyrazolo[1,5-A]pyrazine](/img/structure/B1374298.png)


![4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline](/img/structure/B1374305.png)
![tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1374307.png)

